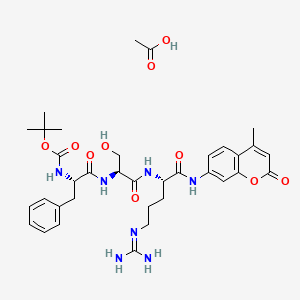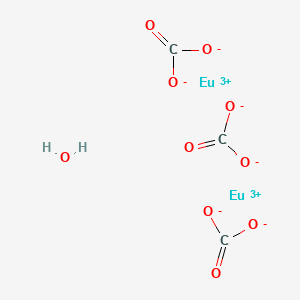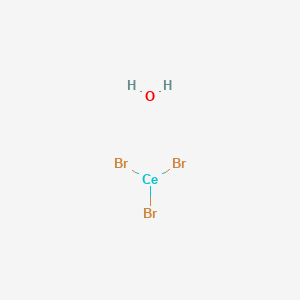
Cerium(III) bromide hydrate (99.9%-Ce) (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(III) bromide hydrate is a compound with the linear formula CeBr3 · xH2O . It is used as an additive for chemical reagents . Undoped single crystals of CeBr3 have shown promise as a γ-ray scintillation detector in nuclear non-proliferation testing, medical imaging, environmental remediation, and oil exploration .
Molecular Structure Analysis
The molecular structure of Cerium(III) bromide hydrate is represented by the formula CeBr3 · xH2O . The molecular weight of the anhydrous basis is 379.83 .Physical And Chemical Properties Analysis
Cerium(III) bromide hydrate is a white crystalline solid . It has a melting point of 732 °C . The molecular weight of the anhydrous basis is 379.83 .Applications De Recherche Scientifique
Oxidation of Organic Compounds : Cerium(III) bromate, derived from cerium(III) sulfate, is used for oxidizing alkylarenes, alcohols, and sulfides, offering high yields under mild conditions. This dual property reagent, where the anion is the oxidant and the cation a catalyst, is efficient as bromate is reduced to bromide in the process (Shaabani & Lee, 2003).
Synthesis and Characterization of Compounds : The dehydration of hydrates like cerium bromide and cerium doped lanthanum bromide (Ce+3-LaBr3) leads to the formation of solid solutions and involves phase changes such as hydrate, amorphous, and crystalline LaBr3. The study explores the challenges and conditions in the dehydration process (Yang et al., 2007).
Nanocrystal Formation for Biological Applications : Nanocrystalline ceria, formed from high-temperature decomposition of ceria precursors including cerium acetylacetonate hydrate, shows potential in biological applications due to its antioxidant properties. These ceria nanocrystals vary in size, surface chemistry, and cerium(III) content (Lee et al., 2012).
Nanocrystalline Powders and Cerium Oxide : Nanocrystalline powders of cerium oxide were prepared from cerium(III) nitrate solution. This process produced weakly-agglomerated powders with a crystallite size smaller than 5 nm, which have favorable characteristics for many applications (Djuricic & Pickering, 1999).
Mechanistic Studies in Oxidation Reactions : Kinetic and mechanistic studies of cerium(III)-catalyzed oxidation of 4-oxo acids by bromate in an acid medium were conducted. This study provides insights into the reaction behavior, including the effect of substituents and solvent isotope effects, which are relevant for synthesizing substituted benzoic acids (Babu et al., 2021).
Spectrofluorimetric Applications : Cerium(III) ions, in certain conditions, exhibit fluorescence which can be used for spectrofluorimetric measurement and determination of several ions, providing a method for trace analysis in various samples (Kirkbright et al., 1966).
Adsorptive Stripping Voltammetric Determination : A method was developed for determining trace cerium using oxidation of the absorbed cerium (III)–alizarin complexon (ALC) complex at a carbon paste electrode. This procedure is expected to offer elevated selectivity in cerium determination (Liu et al., 2005).
Adsorption and Recovery from Aqueous Solution : HKUST-1 metal-organic framework (MOF) was used for adsorption and recovery of cerium from aqueous solution, highlighting the potential applications in water treatment and recovery of rare earth elements (Zhao et al., 2019).
Ionic Liquid-Mediated Synthesis of Solvates : A novel synthetic route to cerium bromide solvates using ionic liquid and donor solvents was reported. This method enhances the solubility of cerium(III) bromide and leads to the isolation of various cerium bromide solvates (Vasudevan et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tribromocerium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Ce.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMKRONXQRRJFT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Ce](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3CeH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(III) bromide hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


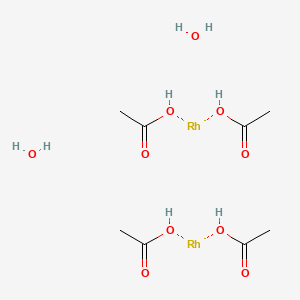
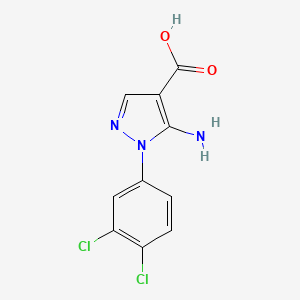
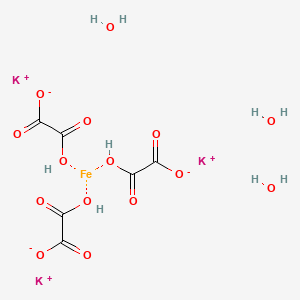
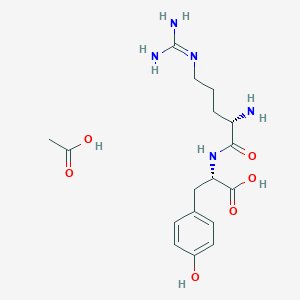
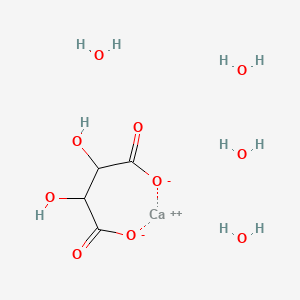
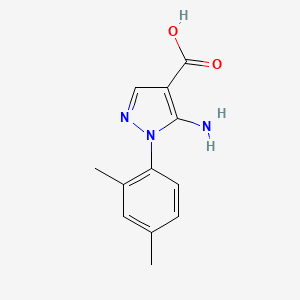



![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
